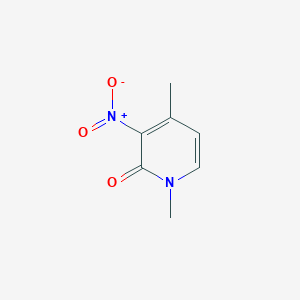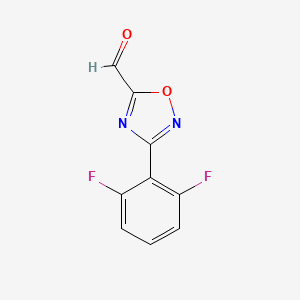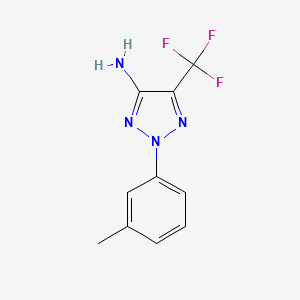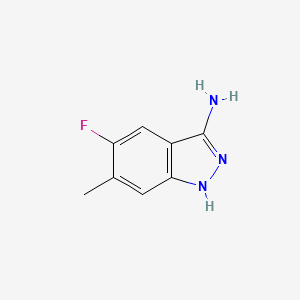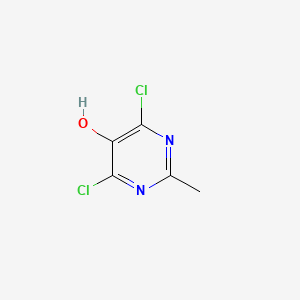
4,6-Dichloro-2-methylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-methylpyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a hydroxyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylpyrimidin-5-ol typically involves the chlorination of 2-methylpyrimidine followed by hydroxylation. One common method includes the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at positions 4 and 6. The resulting 4,6-dichloro-2-methylpyrimidine is then subjected to hydroxylation using a suitable hydroxylating agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at position 5 can undergo oxidation to form a ketone or reduction to form a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include 4-amino-6-chloro-2-methylpyrimidin-5-ol or 4,6-bis(thiol)-2-methylpyrimidin-5-ol.
Oxidation Products: Oxidation of the hydroxyl group yields 4,6-dichloro-2-methylpyrimidin-5-one.
Reduction Products: Reduction of the hydroxyl group results in 4,6-dichloro-2-methylpyrimidin-5-methanol.
Scientific Research Applications
4,6-Dichloro-2-methylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but differs in the position of the chlorine atoms and the absence of a hydroxyl group.
4,6-Dichloro-2-methylpyrimidine: Lacks the hydroxyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: Similar chlorination pattern but differs in the position of the methyl group.
Uniqueness: 4,6-Dichloro-2-methylpyrimidin-5-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
4,6-dichloro-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(6)3(10)5(7)9-2/h10H,1H3 |
InChI Key |
CNVGYXXYRVSNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

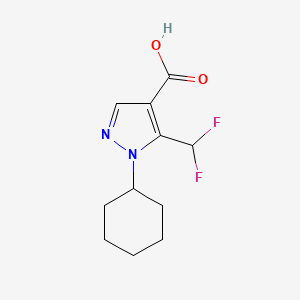
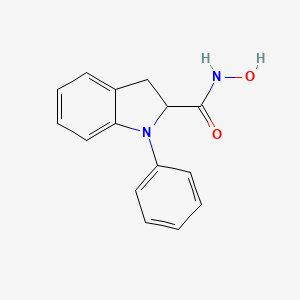

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)

